molecular formula C8H15F2N3 B1491052 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide CAS No. 2098048-71-4

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Cat. No.: B1491052
CAS No.: 2098048-71-4
M. Wt: 191.22 g/mol
InChI Key: ZUQVIAMWWABRPV-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a versatile chemical compound known for its unique properties and applications in scientific research. This compound is characterized by its difluoroethyl group attached to the piperidine ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines.

Scientific Research Applications

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide can be compared with other similar compounds, such as 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide While both compounds share structural similarities, their unique substituents and chemical properties result in different reactivity and applications

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Biological Activity

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of piperidine, it possesses unique structural characteristics that may influence its pharmacological properties. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12F2N3C_8H_{12}F_2N_3, with a molecular weight of approximately 195.2 g/mol. The presence of the difluoroethyl group is significant as it may enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its structure allows for binding to specific receptors, which can modulate signaling pathways associated with various physiological responses.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated in vitro against human cancer cells, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities in various assays, indicating its potential as a therapeutic agent against infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cells
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal growth

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Case Study 1 : In a study focusing on cancer treatment, the compound was tested against multiple human cancer cell lines. Results indicated that it exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents.
  • Case Study 2 : A separate investigation evaluated its antimicrobial properties against common pathogenic bacteria and fungi. The results showed that the compound effectively inhibited growth at low concentrations.

Properties

IUPAC Name

4-(1,1-difluoroethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3/c1-8(9,10)6-2-4-13(5-3-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQVIAMWWABRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.